3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
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Overview
Description
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is a deuterated derivative of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. It is an organic compound with the molecular formula C13H5D5N2O7S and a molecular weight of 343.3 g/mol . This compound is primarily used as a research chemical and is notable for its specific deuterium labeling, which makes it useful in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 typically involves organic synthesis techniques. The process generally starts with the nitration of a phenoxybenzoic acid derivative, followed by sulfonation and subsequent deuterium exchange reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound is usually carried out through custom synthesis services offered by specialized chemical manufacturers. These processes are designed to meet high purity standards and are often tailored to the specific needs of research institutions .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino-phenoxy-sulfamoylbenzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism and interaction.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and drug interactions .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: The non-deuterated version of the compound.
Bumetanide: A related compound used as a diuretic.
Piretanide: Another sulfonamide diuretic with a similar structure.
Uniqueness
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more precise analytical measurements and reduced interference from background signals in mass spectrometry .
Properties
IUPAC Name |
3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJUSSNAIUIVKY-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676071 |
Source
|
Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-53-1 |
Source
|
Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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